molecular formula C13H22N2O2 B6182382 tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate CAS No. 2613388-08-0

tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate

Cat. No. B6182382
CAS RN: 2613388-08-0
M. Wt: 238.3
InChI Key:
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Description

“tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate” is a sterically congested piperazine derivative . It has been used in the synthesis of various bioactive molecules and drug substances .


Synthesis Analysis

This compound was prepared using a modified Bruylants approach . The synthesis involved several steps starting from commercially available 4-bromo-1H-indole . The key step of the synthesis was the introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination .


Molecular Structure Analysis

The piperazine ring in the molecule is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .


Chemical Reactions Analysis

The compound was synthesized through a series of reactions including Vilsmeier formylation, reduction of the aldehyde group with NaBH4, protection of the alcoholic hydroxy group, and introduction of a formyl group . The synthesis also involved the use of n-BuLi as a base and DMF as an electrophile .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-bromo-1-piperazinecarboxylate with but-3-yn-2-ylmagnesium bromide in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl 4-bromo-1-piperazinecarboxylate", "but-3-yn-2-ylmagnesium bromide", "palladium catalyst" ], "Reaction": [ "Add but-3-yn-2-ylmagnesium bromide to tert-butyl 4-bromo-1-piperazinecarboxylate in anhydrous ether", "Add palladium catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and quench with water", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate" ] }

CAS RN

2613388-08-0

Molecular Formula

C13H22N2O2

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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